molecular formula C24H27ClN4O3 B11276475 methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate

methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate

Cat. No.: B11276475
M. Wt: 454.9 g/mol
InChI Key: SYTXBDNERQPPFZ-UHFFFAOYSA-N
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Description

Methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The piperazine moiety can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({2-[4-(5-chloro-2-methylphenyl)piperazino]acetyl}amino)-6-methyl-1H-indole-2-carboxylate is unique due to its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27ClN4O3

Molecular Weight

454.9 g/mol

IUPAC Name

methyl 3-[[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetyl]amino]-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C24H27ClN4O3/c1-15-4-7-18-19(12-15)26-23(24(31)32-3)22(18)27-21(30)14-28-8-10-29(11-9-28)20-13-17(25)6-5-16(20)2/h4-7,12-13,26H,8-11,14H2,1-3H3,(H,27,30)

InChI Key

SYTXBDNERQPPFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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